molecular formula C25H33Cl4N3O5 B1662373 ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride CAS No. 188791-09-5

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride

Cat. No.: B1662373
CAS No.: 188791-09-5
M. Wt: 597.4 g/mol
InChI Key: JUJAUEQJEWIWCQ-FJSYBICCSA-N
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Mechanism of Action

Target of Action

JTE-607, also known as JTE607Dihydrochloride or JTE 607 dihydrochloride, is a small molecule compound with anti-inflammation and anti-cancer activities . The primary target of JTE-607 is CPSF73 , an endonuclease responsible for the cleavage step in pre-mRNA 3′ processing . CPSF73 is universally required for mRNA 3′ end formation .

Mode of Action

Upon entering the cell, JTE-607 is hydrolyzed to Compound 2, which directly binds to and inhibits CPSF73 . This inhibition is sequence-specific, and the sequences flanking the cleavage site (CS) are a major determinant for drug sensitivity .

Biochemical Pathways

The inhibition of CPSF73 by Compound 2 affects the pre-mRNA 3′ processing pathway . This results in perturbations in gene expression through both transcriptional readthrough and alternative polyadenylation (APA) . Sensitive genes are associated with features similar to those previously identified for PCF11 knockdown .

Pharmacokinetics

It is known that upon entering the cell, jte-607 is hydrolyzed to compound 2

Result of Action

The result of JTE-607 action is a sequence-specific inhibition of pre-mRNA 3′ processing . This leads to perturbations in gene expression, affecting only a specific set of genes . This may explain its specificity in killing cancer cells .

Action Environment

It is known that the drug sensitivity of compound 2 is predominantly determined by sequences flanking the cleavage site (cs) . This suggests that the cellular environment and the specific genetic sequences present can influence the compound’s action.

Biochemical Analysis

Biochemical Properties

JTE-607 dihydrochloride plays a significant role in biochemical reactions by inhibiting the production of proinflammatory cytokines. It interacts with various enzymes, proteins, and other biomolecules. One of the primary targets of JTE-607 dihydrochloride is the cleavage and polyadenylation specificity factor 3 (CPSF3), an endonuclease involved in pre-mRNA 3’ processing . Upon entering the cell, JTE-607 dihydrochloride is hydrolyzed to its active form, which directly binds to and inhibits CPSF3. This inhibition affects the cleavage step in pre-mRNA processing, thereby modulating gene expression .

Cellular Effects

JTE-607 dihydrochloride exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in leukemia cells and prolong survival in mouse leukemia models . The compound inhibits the production of inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, granulocyte macrophage colony-stimulating factor (GM-CSF), and tumor necrosis factor (TNF)-α . By suppressing these cytokines, JTE-607 dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing inflammation and cancer cell proliferation .

Molecular Mechanism

The molecular mechanism of JTE-607 dihydrochloride involves its interaction with CPSF3. Upon hydrolysis to its active form, the compound binds to CPSF3 and inhibits its endonuclease activity . This inhibition is sequence-specific, meaning that the sensitivity of pre-mRNA cleavage to JTE-607 dihydrochloride is determined by the sequences flanking the cleavage site . The compound’s ability to modulate gene expression through this mechanism makes it a potent inhibitor of cytokine production and a promising anti-cancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of JTE-607 dihydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that JTE-607 dihydrochloride remains stable under specific storage conditions, such as being stored at -20°C and protected from light . Over time, the compound continues to inhibit cytokine production and induce apoptosis in cancer cells, demonstrating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of JTE-607 dihydrochloride vary with different dosages in animal models. In studies involving mouse leukemia models, the compound has been shown to significantly prolong survival at specific dosages . At higher doses, JTE-607 dihydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . The compound’s ability to inhibit cytokine production and induce apoptosis is dose-dependent, with higher concentrations leading to more pronounced effects .

Metabolic Pathways

JTE-607 dihydrochloride is involved in several metabolic pathways, primarily through its interaction with CPSF3. Upon entering the cell, the compound is hydrolyzed by carboxylesterase 1 (CES1) to its active form, which then binds to CPSF3 . This interaction inhibits the cleavage and polyadenylation of pre-mRNA, affecting gene expression and cellular metabolism . The compound’s impact on metabolic flux and metabolite levels is a key aspect of its biochemical properties .

Transport and Distribution

The transport and distribution of JTE-607 dihydrochloride within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. The compound is soluble in both DMSO and water, allowing it to be effectively transported within the cellular environment . Once inside the cell, JTE-607 dihydrochloride is distributed to various compartments, where it exerts its inhibitory effects on cytokine production and gene expression .

Subcellular Localization

JTE-607 dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. Upon hydrolysis to its active form, the compound localizes to the nucleus, where it binds to CPSF3 and inhibits pre-mRNA processing . This localization is facilitated by targeting signals and post-translational modifications that direct JTE-607 dihydrochloride to the appropriate cellular compartments . The compound’s ability to modulate gene expression at the subcellular level is a key aspect of its molecular mechanism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTE-607 involves multiple steps, starting with the preparation of N-benzoyl-L-phenylalanine derivatives. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of JTE-607 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of advanced purification techniques such as chromatography .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H/t20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJAUEQJEWIWCQ-FJSYBICCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl4N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188791-09-5
Record name JTE-607
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188791095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTE-607
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B68H6BWCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Reactant of Route 3
Reactant of Route 3
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Reactant of Route 5
Reactant of Route 5
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Reactant of Route 6
ethyl (2S)-2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride

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